molecular formula C9H18ClNO2 B1453067 4-Piperidinyl 2-methylpropanoate hydrochloride CAS No. 1219980-54-7

4-Piperidinyl 2-methylpropanoate hydrochloride

Cat. No. B1453067
M. Wt: 207.7 g/mol
InChI Key: CWBQIOMLDPDEIB-UHFFFAOYSA-N
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Description

4-Piperidinyl 2-methylpropanoate hydrochloride, also known as PIPERIDIN-4-YL ISOBUTYRATE HYDROCHLORIDE, is a chemical compound with the molecular formula C9H18ClNO2 . Its molecular weight is 207.7 .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis involve reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .


Molecular Structure Analysis

The molecular structure of 4-Piperidinyl 2-methylpropanoate hydrochloride consists of 9 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Crystal and Molecular Structure Analysis

A study on the crystal and molecular structure of a closely related compound, 4-Piperidinecarboxylic acid hydrochloride, was characterized using single-crystal X-ray diffraction, calculations, and FTIR spectrum analysis. This work provides fundamental insights into the structural properties that could be relevant for the development of materials or drugs involving piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis of Piperidine Derivatives

Piperidine derivatives, including those related to "4-Piperidinyl 2-methylpropanoate hydrochloride," have been synthesized for various applications. For instance, new fibrates containing piperidine structures showed superior activities in decreasing triglycerides, cholesterol, and blood sugar compared to bezafibrate in animal studies, indicating the potential for developing novel therapeutic agents (Komoto et al., 2000).

Pharmacological Properties

Synthetic efforts have led to the creation of compounds with notable antibacterial and antioxidant properties. These include hydrochlorides of aminopropapanols with piperidine structures, demonstrating the versatility of piperidine derivatives in designing compounds with potential therapeutic uses (Гаспарян et al., 2011).

Medicinal Chemistry Innovations

Novel (4-piperidinyl)-piperazine derivatives were synthesized as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, showcasing the role of piperidine derivatives in developing new drug candidates to manage diseases like metabolic disorders and cancer (Chonan et al., 2011).

Antibacterial and Antifungal Activities

Research on novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds has highlighted their significant antibacterial and antifungal activities. Such studies underscore the potential of piperidine derivatives in the development of new antimicrobial agents (Ibiş et al., 2015).

Chemical Synthesis and Reactivity

The synthesis and characterization of various piperidine derivatives have been extensively studied, illustrating the chemical reactivity and potential applications of these compounds in different domains, including drug development and organic chemistry (Yousif, 2021).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-yl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBQIOMLDPDEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinyl 2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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